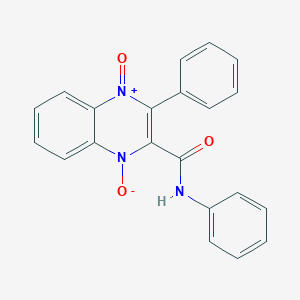
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. The structure of this compound includes a quinoxaline ring fused with a benzene ring and two oxygen atoms attached to the nitrogen atoms, forming a 1,4-dioxide configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by oxidation. One common method is the reaction of o-phenylenediamine with benzil in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid . The reaction is usually carried out in an organic solvent like ethanol or acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the N-oxide groups back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, amines, and substituted quinoxalines .
Scientific Research Applications
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA damage.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide involves the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This leads to DNA damage and apoptosis in cancer cells. The compound targets various molecular pathways, including the inhibition of topoisomerase enzymes and the activation of caspase pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-2-quinoxalinecarboxamide 1,4-dioxide
- N-Ethyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide
- N,N-Diethyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide
Uniqueness
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to generate ROS and induce DNA damage makes it a promising candidate for anticancer research .
Properties
CAS No. |
104705-39-7 |
|---|---|
Molecular Formula |
C21H15N3O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-oxido-4-oxo-N,3-diphenylquinoxalin-4-ium-2-carboxamide |
InChI |
InChI=1S/C21H15N3O3/c25-21(22-16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)23(26)17-13-7-8-14-18(17)24(20)27/h1-14H,(H,22,25) |
InChI Key |
NBJTZENJEARXCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C3[N+]2=O)[O-])C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


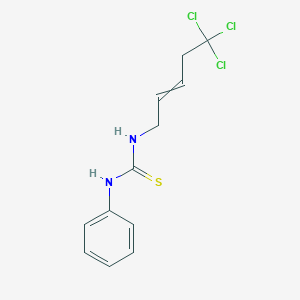
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
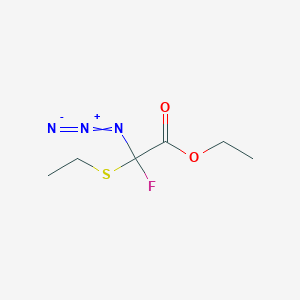
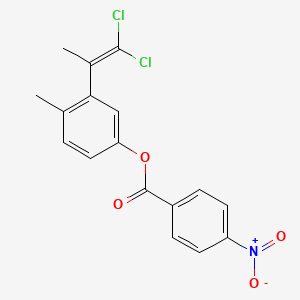
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
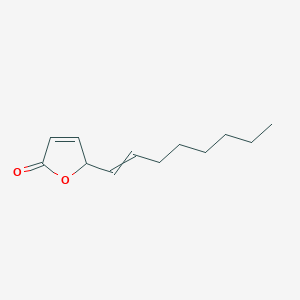
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
